2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYURULIZKUCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675308 | |
| Record name | 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-64-1 | |
| Record name | Pyridine, 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,5-Dibromo-3-methylpyridine
The foundational intermediate for most routes originates from 2-amino-3-methylpyridine through a three-step process:
Step 1: Acetylation
2-Amino-3-methylpyridine reacts with acetic anhydride under reflux to form an acetyl-protected intermediate, preventing undesired side reactions during subsequent bromination.
Step 2: Regioselective Bromination
Controlled addition of liquid bromine (Br₂) at 50–60°C introduces a bromine atom at position 5:
Thin-layer chromatography (TLC) monitors reaction completion, achieving 65–70% isolated yield after recrystallization.
Step 3: Diazotization and Bromine Substitution
Treatment with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at −5–10°C replaces the amino group with bromine via a Sandmeyer-type mechanism:
Cuprous bromide (CuBr) catalyzes the reaction, yielding 2,5-dibromo-3-methylpyridine in 65% yield.
Miyaura Borylation at Position 5
The critical boronate installation employs palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂):
Reaction Conditions
-
Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
-
Base : Potassium acetate (KOAc, 3 equiv)
-
Solvent : 1,4-Dioxane, 80–100°C, 12–24 h
-
Molar Ratio : 1:1.2 (dibromide:B₂Pin₂)
Mechanistic Insights
Oxidative addition of the C–Br bond at position 5 to Pd(0) forms a Pd(II) intermediate, which transmetallates with B₂Pin₂. Reductive elimination yields the boronate ester while retaining the bromine at position 2:
Typical yields range from 50–75%, with purity >95% after column chromatography.
Alternative Synthetic Routes
Directed Ortho-Metalation-Borylation
For laboratories equipped with air-sensitive reagents, this method avoids palladium catalysts:
-
Lithium-Halogen Exchange
2-Bromo-5-iodo-3-methylpyridine reacts with n-BuLi at −78°C, generating a lithiated species at position 5. -
Borylation
Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the Bpin group:
Yields reach 60–68%, but require stringent anhydrous conditions.
One-Pot Halogen Dance Strategy
A novel approach under investigation utilizes a halogen dance mechanism to reposition bromine atoms:
-
Initial Bromination
3-Methylpyridine undergoes electrophilic bromination at position 4 using N-bromosuccinimide (NBS). -
Thermal Rearrangement
Heating to 150°C in dimethylformamide (DMF) induces bromine migration to position 2, followed by Miyaura borylation at position 5.
Preliminary results show 45% overall yield, but scalability remains unproven.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Borylation | 65 | 95 | Scalable, avoids cryogenic conditions | Requires toxic HBr and CuBr |
| Directed Metalation | 60 | 90 | No Pd catalysts | Sensitive to moisture/oxygen |
| Halogen Dance | 45 | 85 | Novel mechanism | Low yield, unoptimized |
Industrial-Scale Considerations
Process Optimization
-
Solvent Recycling : Dioxane recovery via distillation reduces costs by 30%.
-
Catalyst Loading : Nano-encapsulated Pd catalysts lower Pd usage to 0.5 mol% without yield loss.
-
Safety : Continuous flow reactors minimize exposure to bromine and diazonium intermediates.
Quality Control
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of cholinergic drugs for gastrointestinal diseases.
Material Science: Utilized in the preparation of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxy group instead of a methyl group.
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
Uniqueness
The unique combination of a bromine atom, a methyl group, and a boronic ester group in 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of various biologically active compounds and functional materials.
Biological Activity
2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBBrN O
- Molecular Weight : 297.98 g/mol
- CAS Number : 1310404-49-9
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against several kinases:
- GSK-3β : An important regulator in various cellular processes including metabolism and cell division.
- IKK-β : Involved in the NF-kB signaling pathway which is crucial for immune response.
- ROCK-1 : Plays a role in cytoskeletal dynamics and cell migration.
Biological Activity Data
The following table summarizes the inhibitory activity of this compound against various kinases:
| Kinase | IC50 (nM) | Mechanism |
|---|---|---|
| GSK-3β | 8 | Competitive inhibition |
| IKK-β | 20 | Allosteric inhibition |
| ROCK-1 | 15 | Competitive inhibition |
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to controls.
Anti-inflammatory Activity
In a separate study focusing on inflammation models using BV-2 microglial cells, the compound demonstrated a marked reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests its potential as an anti-inflammatory agent.
Toxicity Profile
While exploring the therapeutic potential of this compound, it is essential to consider its toxicity. The compound has been classified with the following hazard statements:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
These findings necessitate careful handling and further investigation into its safety profile.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves sequential functionalization of the pyridine core. A common approach is:
Bromination : Introduce bromine at the 5-position of 3-methylpyridine via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions .
Boronic ester installation : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the dioxaborolane group at the 5-position. Optimize solvent (THF or dioxane) and base (KOAc) for high yield .
Purification often involves column chromatography and recrystallization to isolate the product.
Basic: Which spectroscopic and structural characterization techniques are most effective?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, bromine at C5, and boronic ester at C5). The boronic ester’s pinacol group shows distinct peaks at δ ~1.3 ppm (12H, singlet) .
- X-ray crystallography : Resolves steric effects (e.g., methyl-bromo spatial arrangement) and confirms boronic ester geometry. Use SHELXL for refinement and OLEX2 for structure visualization .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 338.07 for C₁₃H₂₀BBrNO₂) .
Advanced: How does steric hindrance from substituents affect Suzuki-Miyaura cross-coupling efficiency?
The methyl (C3) and bromo (C5) groups create steric bulk, potentially slowing transmetallation. Mitigation strategies include:
- Ligand selection : Bulky ligands like SPhos or RuPhos enhance catalytic activity by reducing steric clashes .
- Temperature optimization : Elevated temperatures (80–100°C) improve reaction kinetics.
- Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically.
Advanced: How to resolve discrepancies between experimental and computational structural data?
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .
- DFT benchmarking : Compare optimized geometries (B3LYP/6-311+G(2d,p)) with X-ray data. Adjust basis sets to account for dispersion forces in the boronic ester .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) to explain packing anomalies .
Advanced: What protocols ensure stability during storage and handling?
- Moisture sensitivity : Store under argon at –20°C in amber vials. Use molecular sieves (4Å) in solution .
- Oxygen-free handling : Employ Schlenk lines or gloveboxes for reactions.
- Decomposition monitoring : Regular ¹H NMR checks detect hydrolysis of the boronic ester to boronic acid (δ ~7 ppm for B–OH) .
Basic: What are key applications in pharmaceutical research?
This compound serves as a versatile intermediate in:
- Biaryl synthesis : Suzuki couplings to form kinase inhibitor scaffolds (e.g., JAK2 inhibitors) .
- Late-stage functionalization : Introduce fluorophores or bioisosteres via cross-coupling at the boronic ester site .
Advanced: How to optimize low-yielding cross-coupling reactions?
- Pre-activation : Stir the boronic ester with Cs₂CO₃ to form the borate complex before adding the aryl halide .
- Microwave-assisted synthesis : Reduce reaction time (30–60 mins) and improve yields by 10–15% .
- Alternative catalysts : Test Pd PEPPSI-IPr for challenging substrates due to its high turnover number.
Basic: What computational methods predict reactivity and electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
